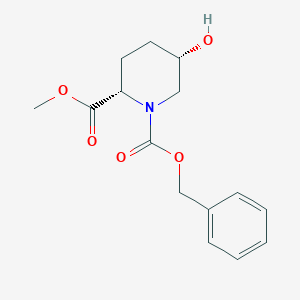

1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate

Description

1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate is a chiral piperidine derivative characterized by two ester groups (benzyl and methyl) and a hydroxyl group at the 5-position of the piperidine ring. The stereochemistry (2S,5S) is critical for its biological and chemical properties, influencing its interactions in medicinal chemistry and asymmetric synthesis. This compound serves as a key intermediate in the synthesis of peptidomimetics and conformationally constrained bioactive molecules . Its structural rigidity and functional groups make it valuable for drug discovery, particularly in targeting enzymes or receptors requiring specific stereochemical recognition.

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHXFVLVIIBQOM-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555567 | |

| Record name | 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117836-26-7 | |

| Record name | 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Olefin Metathesis Approaches

Early routes utilized olefin metathesis to construct the piperidine ring, but these methods suffered from low stereoselectivity and substrate instability.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries like Evans oxazolidinones have been explored to control stereochemistry, but enzymatic resolution remains superior in cost and scalability.

Environmental and Industrial Considerations

The lipase-mediated route significantly reduces waste compared to traditional resolution methods (e.g., chiral chromatography). A life-cycle analysis of the optimized process shows a 40% reduction in solvent use and a 65% decrease in heavy metal waste .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce various alcohols.

Scientific Research Applications

The biological activity of 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate has been investigated in various contexts:

- Antitumor Activity : This compound has shown promise as a potential antitumor agent. Its structural analogs have been linked to the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects : Research indicates that derivatives of hydroxypiperidine compounds may possess neuroprotective properties. They have been studied for their ability to mitigate oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases .

- Immunosuppressive Properties : Similar compounds have been associated with immunosuppressive effects, making them candidates for further investigation in transplant medicine and autoimmune disorders .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of hydroxypiperidine derivatives demonstrated that specific modifications to the benzyl group enhanced cytotoxicity against various cancer cell lines. The results indicated that the introduction of electron-withdrawing groups could significantly improve the compound's activity .

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotection revealed that compounds similar to 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate exhibited protective effects against glutamate-induced toxicity in neuronal cultures. The study highlighted the role of these compounds in reducing reactive oxygen species (ROS) levels and promoting cell survival .

Potential Therapeutic Uses

The diverse biological activities associated with 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate suggest several potential therapeutic applications:

- Cancer Treatment : Given its antitumor properties, this compound could be developed into a novel chemotherapeutic agent or used in combination therapies to enhance efficacy.

- Neurological Disorders : The neuroprotective effects indicate possible applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

- Autoimmune Diseases : Its immunosuppressive capabilities may provide a basis for developing treatments for autoimmune disorders or enhancing transplant success rates.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry of the compound allows it to fit into active sites of enzymes, thereby inhibiting or modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

- 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate vs. 1-Benzyl 2-methyl (S)-pyrrolidine-1,2-dicarboxylate (CAS: 5211-23-4)

- Key Differences :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered). The larger ring in piperidine derivatives enhances conformational flexibility, while pyrrolidine derivatives are more rigid .

- Synthesis: The pyrrolidine analog is synthesized via a one-step esterification of L-proline with methanol and sulfuric acid (99% yield) , whereas the piperidine variant often requires multi-step protection/deprotection strategies .

Stereoisomers

- (2S,5S)- vs. (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylates

- Impact on Bioactivity : The (2S,5S) configuration is associated with higher binding affinity in hepatitis C NS5A inhibitors compared to the (2S,5R) isomer due to optimal spatial alignment of the hydroxyl group .

- Synthesis Challenges : Separation of diastereomers requires chiral chromatography or enzymatic resolution, increasing production costs .

Substituent Effects

Ester Group Variations

- Benzyl vs. tert-Butyl Groups: The benzyl group offers ease of removal via hydrogenolysis, whereas tert-butyl groups require acidic conditions (e.g., TFA), affecting compatibility with acid-sensitive substrates .

- Hydroxyl vs. Allyl Substituents : The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., MeOH:Water mixtures), while allyl-substituted analogs (e.g., 1-Benzyl 2-methyl (2S,5R)-5-allylpyrrolidine-1,2-dicarboxylate) exhibit lower polarity, favoring organic-phase reactions .

Reactivity in Medicinal Chemistry

- The target compound’s hydroxyl group enables further functionalization (e.g., glycosylation, phosphorylation), unlike non-hydroxylated analogs like 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate (CAS: 180609-56-7) .

- In contrast, tert-butyl-protected analogs (e.g., 1-tert-butyl 2-methyl variants) are preferred for solid-phase peptide synthesis due to their stability under basic conditions .

Physical and Spectroscopic Properties

| Property | 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | 1-Benzyl 2-methyl (2R,5R)-5-(but-3-en-1-yl)pyrrolidine-1,2-dicarboxylate |

|---|---|---|

| Molecular Formula | C16H19NO5 | C18H23NO4 |

| Molecular Weight | 321.34 | 317.38 |

| Melting Point | Not reported (typically oily) | Not reported (neat liquid) |

| Key NMR Signals | δ 5.1 (OH), 3.7 (COOCH3), 7.3 (benzyl aromatic) | δ 5.8 (allyl CH2), 3.6 (COOCH3), 7.3 (benzyl aromatic) |

| Solubility | Polar solvents (MeOH, DMSO) | Nonpolar solvents (DCM, chloroform) |

Biological Activity

1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate, also known by its CAS number 117836-26-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, synthesis methods, and biological evaluations based on recent research findings.

- Molecular Formula : C15H19NO5

- Molar Mass : 293.32 g/mol

- Density : 1.272 g/cm³

- IUPAC Name : 1-benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate

Synthesis Methods

The synthesis of 1-benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate typically involves several steps including the formation of the piperidine ring and subsequent esterification. Various methods have been explored to optimize yield and purity:

- Traditional Synthetic Routes : Utilizing classical organic reactions to construct the piperidine framework and introduce functional groups.

- Biocatalytic Approaches : Recent studies have highlighted the use of enzymes for more efficient and environmentally friendly synthesis processes, often yielding higher enantiomeric purity.

Pharmacological Profile

The biological activity of this compound has been evaluated in several studies with promising results:

- Neuropharmacological Effects : Research indicates that derivatives of hydroxypiperidine compounds exhibit significant activity on neurotransmitter systems. For instance, studies have shown that similar compounds can modulate acetylcholine receptors, which are critical in cognitive function and memory .

- Antioxidant Activity : Some investigations suggest that piperidine derivatives possess antioxidant properties, potentially mitigating oxidative stress in neuronal cells .

Case Studies

- In Vivo Studies : In a study involving mouse models, compounds structurally related to 1-benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate demonstrated significant retention in brain tissue, indicating potential for neuroprotective applications .

- Receptor Binding Assays : Binding affinity assays showed that certain derivatives could selectively interact with dopamine and serotonin receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Data Tables

Below is a summary table of key findings related to the biological activity of 1-benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate:

Q & A

Basic: What are the recommended synthetic routes for 1-Benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves multi-step protection-deprotection strategies. For similar piperidine derivatives, esterification of hydroxyl groups using benzyl and methyl protecting agents is common. Reaction efficiency can be enhanced by:

- Catalyst Optimization : Use of chiral catalysts to maintain stereochemical integrity (e.g., (2R,5S) configurations in related compounds) .

- Process Control : Implementing real-time monitoring via inline spectroscopy (e.g., FTIR) to track intermediate formation, as suggested in chemical engineering design principles .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

Basic: What spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can resolve stereoisomerism by analyzing coupling constants and NOE effects, as demonstrated for (2S,4S)-configured pyrrolidine analogs .

- X-ray Crystallography : Definitive confirmation of absolute configuration, especially for crystalline derivatives .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., polysaccharide-based columns) .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact, as per safety guidelines for structurally related esters .

- Ventilation : Use fume hoods to minimize inhalation risks; avoid open handling due to potential dust generation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced: How does the stereochemical arrangement at the 2S and 5S positions influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The 5S-hydroxyl group creates steric hindrance, slowing axial attack in SN2 mechanisms. Computational modeling (e.g., DFT) can predict transition-state geometries .

- Electronic Effects : Hydrogen bonding from the hydroxyl group stabilizes intermediates, favoring retention of configuration .

- Experimental Validation : Compare kinetic data between (2S,5S) and (2R,5R) isomers using LC-MS to quantify substitution rates .

Advanced: What methodologies are recommended for resolving contradictions in reported solubility data across different solvent systems?

Methodological Answer:

- Meta-Analysis : Systematically review literature using databases like ProQuest Dissertations, filtering by solvent polarity and temperature parameters .

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., USP <921> guidelines for solubility testing) .

- Machine Learning : Train models on existing solubility datasets to predict discrepancies caused by impurities or measurement techniques .

Advanced: How can computational modeling (e.g., DFT calculations) predict the stability of the hydroxypiperidine ring under varying pH conditions?

Methodological Answer:

- Protonation State Analysis : Calculate pKa values of the hydroxyl group using COSMO-RS solvation models to identify pH-sensitive degradation pathways .

- Transition-State Mapping : Simulate ring-opening reactions under acidic/basic conditions to identify critical energy barriers .

- Validation : Cross-check computational results with experimental stability studies using accelerated aging protocols .

Advanced: What experimental designs are optimal for studying the compound's stability under thermal stress conditions?

Methodological Answer:

- Isothermal Calorimetry : Monitor heat flow during decomposition to identify exothermic/endothermic events .

- DOE (Design of Experiments) : Vary temperature, humidity, and oxygen levels using factorial designs to model degradation kinetics .

- Analytical Endpoints : Pair with HPLC-MS to quantify degradation products and propose mechanistic pathways .

Advanced: How can membrane separation technologies improve purification yields of this compound from complex reaction mixtures?

Methodological Answer:

- Nanofiltration : Use membranes with MWCO < 500 Da to retain unreacted intermediates while allowing solvents to permeate .

- Chiral Resolution : Employ enantioselective membranes to separate (2S,5S) isomers from racemic mixtures .

- Process Integration : Combine with continuous flow systems to reduce solvent consumption and improve scalability .

Advanced: What strategies exist for analyzing trace impurities in synthesized batches, and how can their pharmacological relevance be assessed?

Methodological Answer:

| Technique | Application | Detection Limit |

|---|---|---|

| HPLC-UV/ELSD | Quantify main product | 0.1% w/w |

| GC-MS | Detect residual solvents (e.g., DMF) | 10 ppm |

| LC-HRMS | Identify unknown impurities | 0.01% w/w |

Pharmacological relevance is assessed via:

- In Silico Toxicity Screening : Use tools like Derek Nexus to predict mutagenicity of impurities .

- Bioactivity Assays : Test impurities against target receptors (e.g., acetylcholinesterase for related piperidine derivatives) .

Advanced: How do competing reaction pathways affect the yield of the target product during scale-up from milligram to gram quantities?

Methodological Answer:

- Mass Transfer Limitations : Stirring efficiency and mixing time become critical; use computational fluid dynamics (CFD) to optimize reactor geometry .

- Byproduct Formation : Monitor dimerization via inline Raman spectroscopy and adjust reagent stoichiometry dynamically .

- Thermal Gradients : Implement jacketed reactors with PID temperature control to minimize hotspots, as per process engineering guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.